Methyl 2-(1-cyanocyclopropyl)isonicotinate
Description
This discrepancy is critical, as nicotinate and isonicotinate are positional isomers (carboxylate groups at pyridine ring positions 3 and 4, respectively). For accuracy, this article addresses the compound described in the evidence.
Methyl 2-(1-cyanocyclopropyl)nicotinate is a pyridine-derived ester featuring a 1-cyanocyclopropyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₀N₂O₂ (MW: 202.21 g/mol), with SMILES notation N#CC1(C2=NC=CC=C2C(=O)OC)CC1 . The compound is stored at 4°C and carries hazard warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H332) .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-(1-cyanocyclopropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)8-2-5-13-9(6-8)11(7-12)3-4-11/h2,5-6H,3-4H2,1H3 |
InChI Key |
NQISNYCZYFQXFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2(CC2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(1-cyanocyclopropyl)isonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Methyl 2-(1-cyanocyclopropyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or ester group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(1-cyanocyclopropyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-cyanocyclopropyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Hypotheses
Stability and Reactivity
- Thermal Stability: The cyclopropane ring in the target compound is strain-prone, suggesting lower thermal stability compared to unstrained analogues (e.g., ethyl 1-cyanocyclopropanecarboxylate). This could limit high-temperature applications .
- Hydrolytic Sensitivity: The ester group in methyl nicotinate derivatives is susceptible to hydrolysis under basic conditions. The electron-withdrawing cyano group may accelerate this process .
Pharmacological Potential
- Bioavailability: The combination of pyridine (hydrogen-bond acceptor) and lipophilic cyclopropane may improve blood-brain barrier penetration relative to methyl 2-cyanonicotinate.
Biological Activity
Methyl 2-(1-cyanocyclopropyl)isonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to the class of isonicotinate derivatives. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.21 g/mol
The presence of the cyanocyclopropyl group is significant for its biological activity, as it influences the compound's interaction with various biological targets.
Research indicates that this compound may act through multiple pathways:
- E3 Ligase Inhibition : The compound has been identified as a potential inhibitor of E3 ligases, which are crucial in the ubiquitin-proteasome system. By modulating protein degradation pathways, it could influence cellular processes such as apoptosis and cell cycle regulation .
- GSK-3 Inhibition : Studies suggest that this compound may inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various signaling pathways, including those related to Alzheimer's disease and diabetes .
Antiinflammatory Effects
In vitro studies have shown that this compound exhibits anti-inflammatory properties. It has been tested in models of acute inflammation, demonstrating significant inhibition of pro-inflammatory cytokines and mediators. The results are summarized in Table 1.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Significant reduction in paw edema | Inhibition of COX-2 activity |
| Diclofenac | ED50: 4 mg/kg | Non-selective COX inhibitor |
| Celecoxib | ED50: 8 mg/kg | Selective COX-2 inhibitor |
Neuroprotective Effects
The compound's inhibition of GSK-3 suggests potential neuroprotective effects, particularly relevant in neurodegenerative diseases. GSK-3 inhibition has been linked to increased neuronal survival and reduced tau phosphorylation, which is critical in Alzheimer's pathology .
Case Studies
A notable study evaluated the compound's effects on cellular models relevant to neurodegeneration. The findings indicated that treatment with this compound led to:
- Increased Neurite Outgrowth : This suggests enhanced neuronal differentiation and survival.
- Reduction in Tau Phosphorylation : Indicative of its potential role in mitigating Alzheimer's disease progression.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. Toxicological assessments have shown low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
